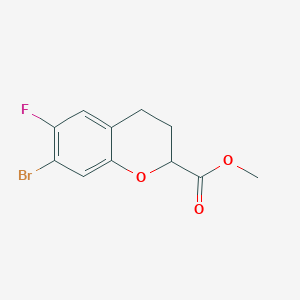
methyl7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzopyran core with bromine and fluorine substituents, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromo-6-fluoro-2H-1-benzopyran-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Cyclization: The cyclization of the intermediate is achieved through a Friedel-Crafts acylation reaction, using aluminum chloride as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems helps in maintaining consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzopyrans.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, including anti-inflammatory and anticancer properties.
Chemical Synthesis: Utilized as a building block in the synthesis of complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine substituents enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Uniqueness
Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties. These substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H10BrFO3 |
|---|---|
Peso molecular |
289.10 g/mol |
Nombre IUPAC |
methyl 7-bromo-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H10BrFO3/c1-15-11(14)9-3-2-6-4-8(13)7(12)5-10(6)16-9/h4-5,9H,2-3H2,1H3 |
Clave InChI |
DJSDDCNNIWFUIA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2=CC(=C(C=C2O1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















